molecular formula C20H16BrNO2S B11122746 4-{[(4-bromophenyl)sulfanyl]methyl}-N-(3-hydroxyphenyl)benzamide

4-{[(4-bromophenyl)sulfanyl]methyl}-N-(3-hydroxyphenyl)benzamide

Cat. No.: B11122746
M. Wt: 414.3 g/mol
InChI Key: BMYBRJBJAMCUQW-UHFFFAOYSA-N
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Description

4-{[(4-bromophenyl)sulfanyl]methyl}-N-(3-hydroxyphenyl)benzamide is an organic compound that features a bromophenyl group, a sulfanyl group, and a hydroxyphenyl group

Preparation Methods

The synthesis of 4-{[(4-bromophenyl)sulfanyl]methyl}-N-(3-hydroxyphenyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

4-{[(4-bromophenyl)sulfanyl]methyl}-N-(3-hydroxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under oxidative conditions.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{[(4-bromophenyl)sulfanyl]methyl}-N-(3-hydroxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(4-bromophenyl)sulfanyl]methyl}-N-(3-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The compound’s lipophilic character allows it to interact with cell membranes and proteins, potentially disrupting microbial cell walls and inhibiting enzyme activity . The exact molecular pathways involved are still under investigation.

Properties

Molecular Formula

C20H16BrNO2S

Molecular Weight

414.3 g/mol

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]-N-(3-hydroxyphenyl)benzamide

InChI

InChI=1S/C20H16BrNO2S/c21-16-8-10-19(11-9-16)25-13-14-4-6-15(7-5-14)20(24)22-17-2-1-3-18(23)12-17/h1-12,23H,13H2,(H,22,24)

InChI Key

BMYBRJBJAMCUQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Br

Origin of Product

United States

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